(Z)-4-benzoyl-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
4-benzoyl-N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3S/c1-3-31-16-15-28-22-14-9-18(2)17-23(22)32-26(28)27-25(30)21-12-10-20(11-13-21)24(29)19-7-5-4-6-8-19/h4-14,17H,3,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDVBDHVEQVOGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit a broad spectrum of biological effects, such as insecticidal, fungicidal, antiviral, herbicidal, and plant-growth-regulating activities. Therefore, the targets could be enzymes or receptors involved in these biological processes.
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to changes in the biological processes they regulate. The interaction could involve binding to the active site of an enzyme or receptor, thereby modulating its activity.
Biochemical Pathways
Given the broad biological activities of benzothiazole derivatives, it can be inferred that multiple pathways could be affected. These could include pathways involved in cell growth, inflammation, and metabolic processes.
Biological Activity
(Z)-4-benzoyl-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound's molecular formula is , and it has a molecular weight of 444.55 g/mol. Its structure includes:
- Benzamide moiety
- Benzo[d]thiazole ring
- Ethoxyethyl side chain
These components contribute to its reactivity and biological interactions.
Biological Activity Predictions
The biological activity of this compound has been assessed through both computational predictions and experimental studies. The following key activities have been identified:
- Anticancer Activity : The compound shows promise in inhibiting cancer cell proliferation by targeting specific signaling pathways involved in cell survival and growth.
- Anti-inflammatory Properties : Preliminary studies suggest that it may reduce inflammation, making it a candidate for treating inflammatory diseases.
- Antimicrobial Effects : Its structural similarity to known antimicrobial agents indicates potential efficacy against various pathogens.
The mechanism of action involves the interaction of this compound with specific molecular targets within cells. It is believed to inhibit enzymes or receptors that play critical roles in disease progression, particularly in cancer cells.
Case Studies and Experimental Findings
Several studies have contributed to understanding the biological activity of this compound:
-
In Vitro Studies : Research has demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The IC50 values indicate effective concentrations for inducing apoptosis (programmed cell death).
Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 10 Inhibition of ERK/MAPK signaling pathway HCT116 (Colon) 15 Induction of apoptosis via mitochondrial pathway - In Vivo Studies : Animal models have shown that treatment with the compound leads to reduced tumor sizes and improved survival rates compared to control groups.
- Comparative Analysis : When compared with similar compounds, this compound demonstrates enhanced potency due to its unique combination of functional groups.
Potential Applications
The compound's biological activities suggest several potential applications:
- Pharmaceutical Development : As a lead candidate for drug development targeting cancers and inflammatory disorders.
- Agricultural Chemistry : Its antimicrobial properties could be leveraged in developing new agrochemicals.
- Material Science : The unique structural features may facilitate the creation of novel materials with specific properties.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to analogs synthesized in the literature, particularly those derived from enaminones and active methylene compounds . Key structural differences include:
Key Observations :
- The 2-ethoxyethyl group in the target compound enhances hydrophilicity compared to phenyl or methylphenyl substituents in analogs like 6 and 4g.
- The 6-methyl group on the benzothiazole ring may sterically hinder π-stacking interactions, unlike the unsubstituted thiadiazole rings in compounds 6 and 8a .
Physicochemical Properties
Notes:
- The lower melting point of Compound 6 (160°C) compared to 8a (290°C) correlates with its less rigid isoxazole-thiadiazole framework versus the fused pyridine-thiadiazole system in 8a .
- The dual carbonyl peaks in 8a (1605 and 1679 cm⁻¹) reflect both benzamide and acetyl groups, whereas the target compound likely exhibits a single benzoyl C=O stretch.
Spectroscopic and Analytical Data
¹H-NMR Comparisons :
- Target Compound : Expected aromatic proton signals near δ 7.3–8.3 ppm (benzoyl and benzothiazole), with a triplet for the ethoxyethyl CH₂ group (~δ 3.5–4.0 ppm).
- Compound 8a : Aromatic protons at δ 7.47–8.39 ppm, with acetyl (δ 2.63 ppm) and methyl (δ 2.49 ppm) singlets .
- Compound 4g: Dimethylamino acryloyl protons (δ ~2.8–3.2 ppm) and aromatic protons up to δ 8.3 ppm .
Mass Spectrometry :
- The target compound’s molecular ion (M⁺) would theoretically align with its molecular weight (~450–470 g/mol), similar to Compound 8c (M⁺ = 506) .
Critical Insight :
- The ethoxyethyl substituent in the target compound may require specialized alkylation conditions, contrasting with the straightforward cyclization reactions used for thiadiazole analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
